2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H12F4O2. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-3-isobutoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the isobutoxy group.
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone: Similar but without the isobutoxy substituent.
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone: Positional isomer with different substitution pattern
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and isobutoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12F4O2 |
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Molecular Weight |
264.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H12F4O2/c1-7(2)6-18-9-5-3-4-8(10(9)13)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
VMPDPPCJQDYNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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